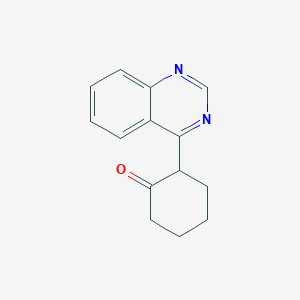

Cyclohexanone, 2-(4-quinazolinyl)-

Description

The Enduring Legacy of Quinazoline (B50416) and Cyclohexanone (B45756) Scaffolds

The quinazoline ring system, a fusion of a benzene (B151609) and a pyrimidine (B1678525) ring, is a cornerstone in the field of heterocyclic chemistry and drug discovery. nih.gov Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govnih.gov This versatility has led to the development of several clinically approved drugs, underscoring the significance of the quinazoline scaffold as a "privileged structure" in medicinal chemistry. nih.gov The synthesis of quinazoline derivatives has been a subject of intense research, with numerous methods developed to access a wide range of substituted analogs. nih.gov

On the other hand, the cyclohexanone ring, a six-membered cyclic ketone, is a fundamental building block in organic synthesis. google.com Beyond its industrial importance, particularly as a precursor to nylon, cyclohexanone and its derivatives are pivotal intermediates in the synthesis of various complex organic molecules and pharmacologically active compounds. The reactivity of the ketone functional group and the conformational flexibility of the cyclohexane (B81311) ring allow for a multitude of chemical transformations, making it a versatile scaffold for constructing diverse molecular frameworks.

The strategic combination of these two scaffolds into a single hybrid molecule, such as Cyclohexanone, 2-(4-quinazolinyl)-, is a contemporary approach in drug design aimed at creating novel chemical entities with potentially enhanced or unique biological profiles.

A Hybrid Architecture: The Structural Context of Cyclohexanone, 2-(4-quinazolinyl)-

Cyclohexanone, 2-(4-quinazolinyl)- represents a unique hybrid system where the cyclohexanone moiety is appended to the 4-position of the quinazoline ring. This linkage creates a distinct three-dimensional architecture that can influence its interaction with biological targets. The spatial arrangement of the bulky cyclohexanone ring relative to the planar quinazoline system is a key structural feature.

Uncharted Territory: Research Gaps and Future Perspectives

A comprehensive review of the scientific literature reveals a significant research gap concerning the specific compound Cyclohexanone, 2-(4-quinazolinyl)- . While extensive research exists on quinazoline and cyclohexanone derivatives individually, and on various other quinazoline hybrids, this particular combination remains largely unexplored. There is a notable absence of published studies detailing its synthesis, characterization, and biological evaluation.

This lack of dedicated research presents a clear opportunity for future investigation. The future perspectives for Cyclohexanone, 2-(4-quinazolinyl)- and related scaffolds are therefore centered on foundational research. Key areas for exploration include:

Development of efficient and stereoselective synthetic routes to access this hybrid compound and its derivatives.

Thorough structural elucidation using modern spectroscopic and crystallographic techniques to understand its conformational preferences.

Systematic evaluation of its biological activity across a range of assays, guided by the known pharmacological profiles of quinazolines. This could include screening for anticancer, antimicrobial, and anti-inflammatory properties.

Investigation of the structure-activity relationships (SAR) by synthesizing and testing analogs with modifications on both the quinazoline and cyclohexanone rings.

The exploration of this and similar quinazoline-cyclohexanone hybrids could lead to the discovery of novel therapeutic agents with unique mechanisms of action.

Charting the Course: Scope and Objectives of Academic Research

The primary objective of academic research into Cyclohexanone, 2-(4-quinazolinyl)- would be to fill the existing knowledge void and to ascertain its potential as a valuable chemical probe or a lead compound in drug discovery. The scope of such research would be multifaceted, encompassing:

Synthetic Chemistry: To establish and optimize synthetic protocols for the efficient and scalable production of the target compound. This would involve exploring different coupling strategies and reaction conditions.

Structural Chemistry: To fully characterize the compound's chemical structure, including its stereochemistry, and to study its conformational dynamics in different environments.

Medicinal Chemistry: To conduct a broad biological screening to identify any significant pharmacological activity. Should any promising activity be found, further studies would focus on identifying the biological target and elucidating the mechanism of action.

Computational Chemistry: To use molecular modeling techniques to predict the compound's properties, to understand its potential interactions with biological targets, and to guide the design of more potent analogs.

In essence, the academic pursuit of Cyclohexanone, 2-(4-quinazolinyl)- would begin with fundamental chemical synthesis and characterization, and then, guided by the principles of medicinal chemistry, would progress towards exploring its biological potential. The journey from a mere structural concept to a well-understood chemical entity with defined properties and potential applications represents a classic and vital endeavor in chemical science.

Structure

2D Structure

Properties

CAS No. |

58006-85-2 |

|---|---|

Molecular Formula |

C14H14N2O |

Molecular Weight |

226.27 g/mol |

IUPAC Name |

2-quinazolin-4-ylcyclohexan-1-one |

InChI |

InChI=1S/C14H14N2O/c17-13-8-4-2-6-11(13)14-10-5-1-3-7-12(10)15-9-16-14/h1,3,5,7,9,11H,2,4,6,8H2 |

InChI Key |

NHDXFXRAHHRSRP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=O)C(C1)C2=NC=NC3=CC=CC=C32 |

Origin of Product |

United States |

Comprehensive Spectroscopic and Analytical Characterization of Cyclohexanone, 2 4 Quinazolinyl Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the molecular framework of Cyclohexanone (B45756), 2-(4-quinazolinyl)- derivatives.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For the parent compound, Cyclohexanone, 2-(4-quinazolinyl)-, the spectrum would show distinct signals for the protons on the quinazoline (B50416) ring and the cyclohexanone ring. The protons on the quinazoline moiety typically appear in the aromatic region (downfield), while the cyclohexanone protons are found in the aliphatic region (upfield). The chemical shifts and splitting patterns are crucial for assigning specific protons. For instance, the proton at the C-2 position of the cyclohexanone ring, being adjacent to the quinazoline ring, would exhibit a characteristic chemical shift and coupling to neighboring protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. In Cyclohexanone, 2-(4-quinazolinyl)-, a characteristic downfield signal corresponds to the carbonyl carbon (C=O) of the cyclohexanone ring. qiboch.com The carbon atoms of the quinazoline ring will appear in the aromatic region, with their specific chemical shifts influenced by the nitrogen atoms and any substituents. The aliphatic carbons of the cyclohexanone ring will be observed at upfield chemical shifts.

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a generic Cyclohexanone, 2-(4-quinazolinyl)- derivative.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Quinazoline H | 7.5 - 9.0 | 120 - 165 |

| Cyclohexanone CH (α to C=O & quinazoline) | 3.5 - 4.5 | 50 - 60 |

| Cyclohexanone CH₂ (other) | 1.5 - 2.5 | 25 - 45 |

| Cyclohexanone C=O | - | >200 |

Note: The exact chemical shifts can vary depending on the solvent and specific substituents on the quinazoline or cyclohexanone rings.

To unambiguously assign all proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are employed. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com In Cyclohexanone, 2-(4-quinazolinyl)-, COSY spectra would help trace the proton-proton network within the cyclohexanone ring and identify adjacent protons on the quinazoline ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon it is attached to, providing a direct map of the C-H bonds in the molecule. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu HMBC is crucial for connecting the quinazoline and cyclohexanone fragments. For example, it can show a correlation between the proton at C-2 of the cyclohexanone ring and the carbons of the quinazoline ring, confirming the point of attachment.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. utexas.edu For Cyclohexanone, 2-(4-quinazolinyl)-, the IR spectrum would display characteristic absorption bands confirming its key structural features.

A strong, sharp absorption band is expected in the region of 1715-1705 cm⁻¹ , which is characteristic of the C=O (carbonyl) stretching vibration of a saturated six-membered ring ketone. bartleby.com The presence of the quinazoline ring would be indicated by C=N and C=C stretching vibrations in the aromatic region, typically between 1620-1450 cm⁻¹ . C-H stretching vibrations for the aromatic protons of the quinazoline ring would appear above 3000 cm⁻¹ , while the aliphatic C-H stretches of the cyclohexanone ring would be observed just below 3000 cm⁻¹ . utexas.edu

Interactive Data Table: Characteristic IR Absorption Bands for Cyclohexanone, 2-(4-quinazolinyl)-.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Ketone) | Stretch | 1715 - 1705 |

| C=N (Quinazoline) | Stretch | ~1620 |

| C=C (Aromatic) | Stretch | 1600 - 1450 |

| C-H (Aromatic) | Stretch | >3000 |

| C-H (Aliphatic) | Stretch | <3000 |

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For Cyclohexanone, 2-(4-quinazolinyl)-, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight (226.27 g/mol ). nih.govnist.gov The fragmentation pattern would likely involve the cleavage of the bond between the cyclohexanone and quinazoline rings, as well as characteristic fragmentations of each ring system. For instance, cyclic ketones like cyclohexanone often produce a characteristic fragment at m/z 55. whitman.edu

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. This is a powerful tool for confirming the molecular formula of a newly synthesized compound and distinguishing it from other compounds with the same nominal mass. For Cyclohexanone, 2-(4-quinazolinyl)-, HRMS would confirm the molecular formula C₁₄H₁₄N₂O. nih.gov

Single-Crystal X-ray Diffraction (XRD) for Definitive Three-Dimensional Structure Determination

While spectroscopic methods provide evidence for the connectivity of atoms, single-crystal X-ray diffraction (XRD) offers an unambiguous determination of the three-dimensional structure of a molecule in the solid state. rsc.org By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which the precise positions of all atoms can be determined.

For a derivative of Cyclohexanone, 2-(4-quinazolinyl)-, an XRD analysis would provide:

Detailed bond lengths and angles: Offering insight into the geometry of the molecule.

Conformation of the cyclohexanone ring: Determining whether it adopts a chair, boat, or other conformation.

Intermolecular interactions: Revealing how the molecules pack in the crystal lattice, including any hydrogen bonding or other non-covalent interactions.

The successful growth of a suitable single crystal is a prerequisite for this powerful analytical technique.

Elemental Microanalysis for Purity and Stoichiometric Confirmation

Elemental microanalysis is a fundamental analytical technique employed to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) within a chemical compound. This method serves as a crucial checkpoint for verifying the purity of a synthesized compound and confirming that its elemental composition aligns with the proposed molecular formula, a concept known as stoichiometry.

For the parent compound, Cyclohexanone, 2-(4-quinazolinyl)-, the molecular formula has been established as C₁₄H₁₄N₂O. nih.gov Based on this formula, the theoretical elemental composition can be calculated. These calculated values provide a benchmark against which experimentally determined values are compared. A close correlation between the found and calculated percentages, typically within a narrow margin of ±0.4%, is considered strong evidence of the compound's purity and the correctness of its assigned structure.

Table 1: Theoretical Elemental Composition of Cyclohexanone, 2-(4-quinazolinyl)-

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon | C | 12.01 | 14 | 168.14 | 74.31 |

| Hydrogen | H | 1.01 | 14 | 14.14 | 6.25 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 12.38 |

| Oxygen | O | 16.00 | 1 | 16.00 | 7.07 |

| Total | 226.30 | 100.00 |

Note: The data in the table above is calculated based on the molecular formula and has been presented to illustrate the principles of elemental microanalysis. Specific experimental ("found") values for this compound are not available in the cited literature.

In research articles detailing the synthesis of related quinazoline structures, such as various quinazolinone and quinazolin-2,4-dione derivatives, elemental analysis is consistently reported as a cornerstone of the characterization process. nih.govtsijournals.com For instance, studies on these related compounds present tables that juxtapose the calculated (Calcd.) and experimentally found (Found) values for C, H, and N, demonstrating the successful synthesis and purity of the target molecules. This standard practice underscores the importance of elemental microanalysis in the rigorous scientific validation of novel chemical entities.

Computational Chemistry and Molecular Modeling for Elucidating Structure Activity Relationships

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For "Cyclohexanone, 2-(4-quinazolinyl)-", DFT calculations are employed to determine its electronic properties and predict its reactivity. These calculations provide insights into the molecule's frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity.

Furthermore, DFT can be used to calculate various electronic descriptors, including electronegativity, chemical hardness, and the global electrophilicity index. These descriptors help in understanding the compound's potential to participate in chemical reactions and its interactions with biological macromolecules. The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can identify nucleophilic and electrophilic sites on the molecule, which is crucial for predicting its binding orientation with a target protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity. For "Cyclohexanone, 2-(4-quinazolinyl)-", QSAR studies can be developed to predict its bioactivity against various targets. These models are built using a set of known active and inactive compounds with structural similarities to "Cyclohexanone, 2-(4-quinazolinyl)-".

The process involves calculating a wide range of molecular descriptors for each compound in the dataset. These descriptors can be categorized as 1D (e.g., molecular weight, logP), 2D (e.g., topological indices), and 3D (e.g., steric and electronic parameters). Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are then used to build a mathematical equation that correlates these descriptors with the observed biological activity. A validated QSAR model can then be used to predict the bioactivity of "Cyclohexanone, 2-(4-quinazolinyl)-" and its analogs, guiding the synthesis of more potent compounds.

Molecular Docking Simulations for Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. For "Cyclohexanone, 2-(4-quinazolinyl)-", docking simulations are essential for understanding its binding mode and affinity with specific biological targets. These simulations place the ligand into the binding site of the protein and calculate the binding energy for different poses.

The results of molecular docking can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. This information is vital for structure-based drug design, as it allows for the rational modification of the ligand to improve its binding affinity and selectivity. For instance, identifying an unmet hydrogen bond donor or acceptor in the binding pocket can guide the chemical modification of "Cyclohexanone, 2-(4-quinazolinyl)-" to form that interaction.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility of "Cyclohexanone, 2-(4-quinazolinyl)-" and the stability of its complex with a target protein.

Starting from the best-docked pose, an MD simulation can be run for several nanoseconds or even microseconds. The trajectory from the simulation can be analyzed to assess the stability of the binding pose, the flexibility of different parts of the ligand and the protein, and the persistence of key intermolecular interactions over time. Root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are common analyses performed to evaluate the stability and flexibility of the system.

Pharmacokinetic and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction via In Silico Methods

In silico methods are widely used to predict the pharmacokinetic and toxicological properties of drug candidates. For "Cyclohexanone, 2-(4-quinazolinyl)-", various computational models can be used to predict its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. These predictions are crucial for identifying potential liabilities early in the drug discovery process.

For example, models can predict properties like oral bioavailability, blood-brain barrier permeability, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. Toxicity predictions can flag potential issues such as carcinogenicity, mutagenicity, and cardiotoxicity. These in silico ADMET predictions help in prioritizing compounds for further experimental testing and in designing molecules with improved drug-like properties.

Free Energy Landscape (FEL) Analysis

Free Energy Landscape (FEL) analysis is a powerful computational technique used to explore the conformational space of a molecule or a molecular complex and to identify its stable and metastable states. For the "Cyclohexanone, 2-(4-quinazolinyl)-" and target protein complex, FEL analysis can be performed on the trajectory from an MD simulation.

Investigation of Biological and Pharmacological Relevance of Quinazoline Cyclohexanone Scaffolds

Antimicrobial Activity Assessment

Quinazoline-cyclohexanone derivatives have been investigated for their potential to combat microbial infections, demonstrating a range of activities against both bacteria and fungi. mdpi.comjocpr.comnih.gov

Antibacterial Efficacy and Spectrum of Activity

Derivatives of the quinazoline-cyclohexanone scaffold have shown promise as antibacterial agents. Studies have demonstrated their efficacy against a variety of Gram-positive and Gram-negative bacteria. ujpronline.comnih.gov For instance, certain 2,4-disubstituted-thioquinazolines and 2-thio-4-amino substituted quinazolines exhibited potent antibacterial activity against a panel of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecalis, as well as against efflux-deficient Escherichia coli and Mycobacterium smegmatis. nih.gov The minimum inhibitory concentration (MIC) values for these compounds were reported to be in the range of 1 to 64 µg/mL. nih.gov

Some quinazolinone Schiff base derivatives have shown good antibacterial activity, particularly against E. coli at a concentration of 128 μg/mL. nih.gov Another study highlighted a series of 2,3,6-trisubstituted quinazolin-4-ones, with specific derivatives showing excellent activity against E. coli and P. aeruginosa. biomedpharmajournal.org The antibacterial activity of certain quinazolinone derivatives has been attributed to their ability to inhibit DNA gyrase, a crucial enzyme for bacterial survival. nih.gov

Interactive Table: Antibacterial Activity of Quinazoline (B50416) Derivatives

| Compound Type | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| 2,4-disubstituted-thioquinazolines | Gram-positive bacteria, E. coli (efflux deficient), M. smegmatis | MIC: 1-64 µg/mL | nih.gov |

| Quinazolinone Schiff bases | E. coli | Good activity at 128 µg/mL | nih.gov |

| 2,3,6-trisubstituted Quinazolin-4-ones | E. coli, P. aeruginosa | Excellent activity | biomedpharmajournal.org |

| Quinazoline-2,4(1H,3H)-dione derivatives | Staphylococcus aureus, Escherichia coli | Moderate to equipotent with reference drugs | nih.gov |

Antifungal Potential

The antifungal properties of quinazoline-cyclohexanone scaffolds have also been a subject of investigation. mdpi.com Certain quinazolinone derivatives have demonstrated notable activity against various fungal strains. For example, some synthesized 2,3,6-trisubstituted quinazolin-4-ones showed excellent potency against Aspergillus niger and Candida albicans. biomedpharmajournal.org In another study, newly synthesized quinazolinone compounds exhibited significant antifungal activity against seven phytopathogenic fungi at concentrations of 150 and 300 mg/L. mdpi.com Specifically, one derivative displayed a 62.42% inhibition rate against Fusarium oxysporum f. sp. Niveum at 300 mg/L. mdpi.com

However, not all quinazolinone derivatives exhibit broad-spectrum antifungal activity. For instance, a series of quinazolinone Schiff base derivatives showed no remarkable antifungal activities, with the exception of one compound that was active against C. albicans at 128 μg/mL. nih.gov This highlights the importance of specific structural features in determining the antifungal potential of these compounds.

Interactive Table: Antifungal Activity of Quinazoline Derivatives

| Compound Type | Fungal Strain | Activity | Reference |

|---|---|---|---|

| 2,3,6-trisubstituted Quinazolin-4-ones | Aspergillus niger, Candida albicans | Excellent potency | biomedpharmajournal.org |

| Novel Quinazolinones | Seven phytopathogenic fungi | Significant activity at 150 & 300 mg/L | mdpi.com |

| Quinazolinone Schiff bases | Candida albicans | One compound active at 128 µg/mL | nih.gov |

Anticancer and Cytotoxic Activity Studies

The quinazoline core is a well-established pharmacophore in the development of anticancer agents, and its combination with a cyclohexanone (B45756) moiety has yielded compounds with significant cytotoxic and enzyme-inhibitory activities. ujpronline.comnih.govmdpi.comhilarispublisher.comnih.gov

Enzyme Inhibition Assays (e.g., PARP-1 Inhibition)

Quinazoline-based compounds have been extensively studied as inhibitors of poly(ADP-ribose) polymerase (PARP), particularly PARP-1, an enzyme crucial for DNA repair. nih.govacs.org Inhibition of PARP-1 can lead to cell death in cancer cells, especially those with deficiencies in other DNA repair pathways. nih.gov Several quinazolinone derivatives have been identified as potent PARP-1 inhibitors. For example, a series of quinazolinone-based derivatives were synthesized, with one compound showing an IC₅₀ value of 30.38 nM, comparable to the standard drug Olaparib. rsc.org

Structure-activity relationship (SAR) studies have revealed that certain structural features are critical for PARP-1 inhibition. For instance, an 8-hydroxy or 8-methyl substituent on the quinazolinone ring can enhance inhibitory activity compared to an 8-methoxy group. acs.org Furthermore, small alkyl or aromatic groups at the N1 position of the quinazoline are generally favored over bulky substituents. nih.gov A series of novel quinazoline-2,4(1H,3H)-dione derivatives also demonstrated potent enzymatic activity against both PARP-1 and PARP-2, with IC₅₀ values in the nanomolar range. acs.org

Interactive Table: PARP-1 Inhibition by Quinazoline Derivatives

| Compound Series | Key Finding | IC₅₀ Values | Reference |

|---|---|---|---|

| Quinazolinone-based derivatives | Comparable activity to Olaparib | 30.38 nM (for compound 12c) | rsc.org |

| 8-substituted quinazolinones | 8-methyl substitution enhanced activity | 0.13–0.27 μM | acs.org |

| Quinazoline-2,4(1H,3H)-dione derivatives | Excellent inhibition against PARP-1 | 0.51 to 59.87 nM | acs.org |

| Pyridazino-quinazolin-3-ones | Electron-donating groups increase activity | 0.0914 μM (for compound T) | nih.gov |

In Vitro Cytotoxicity Evaluation in Cell Lines

The cytotoxic effects of quinazoline-cyclohexanone scaffolds have been evaluated against various cancer cell lines. nih.govvnu.edu.vn For instance, two newly synthesized quinazoline Schiff bases demonstrated remarkable antiproliferative effects against the MCF-7 human breast cancer cell line, with IC₅₀ values of 6.246 × 10⁻⁶ mol/L and 5.910 × 10⁻⁶ mol/L after 72 hours of treatment. nih.gov Another study reported a series of new quinazolinone derivatives where one compound exhibited significant cytotoxic effects against SKLU-1 (lung cancer), MCF-7 (breast cancer), and HepG-2 (liver cancer) cell lines, with IC₅₀ values of 23.09, 27.75, and 30.19 µg/mL, respectively. vnu.edu.vn

Furthermore, novel derivatives of quinazolinone with a substituted quinoxalindione at position 3 were tested for their in vitro cytotoxic activities against MCF-7 and HeLa cell lines, with most showing activity at concentrations of 50 to 100 μM. nih.gov The coordination of copper to quinazolinone Schiff base ligands was also found to significantly enhance their cytotoxic effects on MCF-7 and A549 (lung adenocarcinoma) cell lines. mdpi.com

Interactive Table: Cytotoxicity of Quinazoline Derivatives in Cancer Cell Lines

| Compound Type | Cell Line(s) | IC₅₀ Values | Reference |

|---|---|---|---|

| Quinazoline Schiff bases | MCF-7 | 6.246 & 5.910 µM (after 72h) | nih.gov |

| New quinazolinone derivatives | SKLU-1, MCF-7, HepG-2 | 23.09, 27.75, 30.19 µg/mL | vnu.edu.vn |

| Quinazolinone-quinoxalindione derivatives | MCF-7, HeLa | Active at 50-100 µM | nih.gov |

| Copper-quinazolinone Schiff base complexes | MCF-7, A549 | Low micromolar range | mdpi.com |

| Quinazolinone hydrazide triazole derivatives | EBC-1 (lung cancer) | 8.6 µM | frontiersin.org |

Anti-inflammatory and Analgesic Property Screening

The quinazoline scaffold is also recognized for its potential in developing anti-inflammatory and analgesic agents. mdpi.comacs.orgvnu.edu.vnencyclopedia.pub Various derivatives have been synthesized and screened for these properties, often showing significant activity. hilarispublisher.comnih.gov

Studies have shown that certain 2,4,6-trisubstituted-quinazoline derivatives possess potent analgesic and significant anti-inflammatory activities. ujpronline.comnih.gov In one study, four compounds were found to be more potent analgesic agents than the reference drug Indomethacin, and thirteen compounds showed significant anti-inflammatory activity. nih.gov The mechanism of action for the anti-inflammatory effects of some quinazoline derivatives is linked to the inhibition of cyclooxygenase (COX) enzymes, which are involved in prostaglandin (B15479496) biosynthesis. hilarispublisher.comdnu.dp.ua

Structure-activity relationship studies have provided insights into the structural requirements for anti-inflammatory activity. For example, the presence of electron-withdrawing groups at C-1, C-6, and C-7 of the quinazolinone system has been shown to increase the anti-inflammatory effect. mdpi.com Conversely, introducing a phenyl ring at the N-1 position decreased this activity. mdpi.com The marketed drug proquazone, a quinazoline-based non-steroidal anti-inflammatory agent (NSAID), is a testament to the therapeutic potential of this scaffold in treating inflammatory conditions like rheumatoid arthritis and osteoarthritis. mdpi.com

Interactive Table: Anti-inflammatory and Analgesic Activity of Quinazoline Derivatives

| Compound Series | Activity Type | Key Finding | Reference |

|---|---|---|---|

| 2,4,6-trisubstituted-quinazolines | Analgesic & Anti-inflammatory | Some compounds more potent than Indomethacin | nih.gov |

| 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl) acetamides | Analgesic | Compounds with aliphatic groups showed most potent activity | hilarispublisher.com |

| 3-naphtalene-substituted quinazolinones | Anti-inflammatory | 19.69–59.61% inhibition at 50 mg/kg | mdpi.com |

| Thiourea-substituted 2-methylthio quinazolinone | Analgesic | 67 ± 1.18% activity at 2h at 20 mg/kg | encyclopedia.pub |

Antioxidant Activity Determination

A thorough review of scientific literature did not yield specific studies determining the antioxidant activity of Cyclohexanone, 2-(4-quinazolinyl)-. However, research into related 2-substituted quinazolin-4(3H)-one scaffolds provides some context. Studies on these related compounds indicate that antioxidant capacity is highly dependent on the nature of the substituent at the 2-position. For instance, the presence of hydroxyl groups on a phenyl ring at this position is often required for significant activity. nih.gov One study found that for 2-phenylquinazolin-4(3H)-one derivatives, at least one hydroxyl group, often in combination with a methoxy (B1213986) group or a second hydroxyl group, was necessary to confer antioxidant properties. nih.gov Furthermore, introducing an ethylene (B1197577) linker between the quinazolinone ring and a phenolic substituent has been shown to enhance antioxidant effects in some derivatives. nih.gov

Despite these findings in analogous structures, no data from DPPH, ABTS, or CUPRAC assays for Cyclohexanone, 2-(4-quinazolinyl)- itself are available in the reviewed literature.

Anti-Leishmanial Activity Profiling

There is no specific information in the reviewed scientific literature regarding the anti-leishmanial activity of Cyclohexanone, 2-(4-quinazolinyl)-. The field has seen investigation into other quinazoline derivatives for this purpose. For example, a series of N²,N⁴-disubstituted quinazoline-2,4-diamines were synthesized and tested against Leishmania donovani and Leishmania amazonensis, leading to the identification of compounds with high potency. nih.gov Another study identified 2-(3-methoxyphenyl)quinazolin-4(3H)-one as a potential anti-leishmanial agent. arabjchem.org Additionally, 2,4-diaminoquinazoline analogs of folate have demonstrated remarkable activity against Leishmania major in vitro. nih.gov However, these studies did not include or specify the cyclohexanone moiety, and therefore, no anti-leishmanial data, such as IC₅₀ or EC₅₀ values against Leishmania species, can be reported for the target compound.

Mechanistic Investigations of Biological Action at the Molecular Level

Due to the absence of specific biological activity data for Cyclohexanone, 2-(4-quinazolinyl)-, there are no corresponding mechanistic investigations into its mode of action at the molecular level. Mechanistic studies for other quinazoline derivatives are often linked to their observed biological effects, such as the inhibition of tyrosine kinases in cancer models or interactions with microbial enzymes. nih.govnih.gov For instance, some anticancer quinazolines function by inhibiting tubulin polymerization, while others act as inhibitors of the epidermal growth factor receptor (EGFR). nih.gov Without established antioxidant, anti-leishmanial, or other biological effects for the target compound, no molecular targets or pathways have been elucidated.

Structure-Activity Relationship (SAR) Studies for Bioactivity Enhancement

Specific structure-activity relationship (SAR) studies aimed at enhancing the bioactivity of the Cyclohexanone, 2-(4-quinazolinyl)- scaffold are not available in the published literature. SAR studies are contingent on initial findings of biological activity, which can then be optimized through systematic chemical modification.

For related but distinct quinazoline scaffolds, SAR principles have been established:

For Antioxidant Activity: In 2-phenylquinazolin-4(3H)-ones, the presence and position of hydroxyl and methoxy groups on the phenyl ring are critical determinants of antioxidant capacity. nih.gov

For Anti-Leishmanial Activity: In N²,N⁴-disubstituted quinazoline-2,4-diamines, modifications based on the Topliss operational scheme helped identify key substitutions leading to enhanced potency. nih.gov

For Anticancer Activity: In certain quinazoline-based kinase inhibitors, substitutions at the C-4 and C-6 positions of the quinazoline core have been shown to modulate selectivity and potency for targets like HER2 over EGFR. nih.gov

Applications and Future Directions in Chemical and Medicinal Sciences

Utility as Precursors for Advanced Heterocyclic Compounds

Cyclohexanone (B45756), 2-(4-quinazolinyl)- serves as a valuable precursor for the synthesis of more complex and advanced heterocyclic compounds. The reactive nature of the quinazoline (B50416) ring and the cyclohexanone core allows for a variety of chemical transformations. scispace.com For instance, the ketone group in the cyclohexanone ring can undergo reactions such as condensation, and the quinazoline part can be involved in nucleophilic substitution reactions. scispace.com

The synthesis of pyrrolo[1,2-a]quinazolines, for example, highlights the utility of quinazoline derivatives in constructing polycyclic systems. researchgate.net These reactions often involve the strategic manipulation of functional groups on the quinazoline and a suitable reaction partner. The development of one-pot multicomponent reactions further streamlines the synthesis of complex heterocyclic structures from quinazoline-based starting materials. researchgate.net The ability to generate diverse molecular architectures is crucial for building libraries of compounds for various screening purposes.

Design and Development of Novel Therapeutic Agents

The quinazoline scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties. nih.govnih.govresearchgate.netnih.gov Cyclohexanone, 2-(4-quinazolinyl)- and its derivatives are being actively investigated for their potential as novel therapeutic agents.

One of the most significant areas of research is in the development of anticancer agents. nih.gov Quinazoline derivatives have been designed as inhibitors of key enzymes involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govdovepress.com The quinazoline ring can effectively occupy the ATP binding site of these kinases. dovepress.com The design of novel quinazoline-thiazole hybrids has shown promising antiproliferative and anti-angiogenic activities. nih.gov Furthermore, 2,4-disubstituted quinazoline derivatives have been studied for their ability to down-regulate ribosomal RNA synthesis in cancer cells, leading to apoptosis. nih.gov

Beyond cancer, quinazoline derivatives are being explored for other therapeutic applications. For instance, quinazoline-2,4-dione derivatives have been synthesized and evaluated as potential antibacterial agents. nih.gov Some derivatives have also shown potential for treating neurological disorders. google.com The diverse pharmacological activities of quinazoline-based compounds underscore their importance in drug discovery. scispace.com

Contribution to Combinatorial Chemistry Libraries

Combinatorial chemistry is a powerful tool for the rapid synthesis of large numbers of diverse compounds, which can then be screened for biological activity. The structural features of Cyclohexanone, 2-(4-quinazolinyl)- make it an excellent scaffold for the generation of combinatorial libraries. The ability to introduce a variety of substituents at different positions on both the quinazoline and cyclohexanone rings allows for the creation of a vast chemical space.

Solution-phase combinatorial synthesis has been successfully employed to generate libraries of related compounds, such as 4-hydroxyquinolin-2(1H)-ones, demonstrating the feasibility of this approach for heterocyclic systems. rsc.org By systematically varying the building blocks used in the synthesis, researchers can generate libraries of Cyclohexanone, 2-(4-quinazolinyl)- derivatives with a wide range of structural and functional diversity. These libraries are invaluable for high-throughput screening campaigns aimed at identifying new drug leads.

Advancements in Synthetic Methodology for Complex Systems

The synthesis of complex molecules often requires the development of new and efficient synthetic methods. Research focused on Cyclohexanone, 2-(4-quinazolinyl)- and its analogues contributes to the advancement of synthetic organic chemistry. The challenges associated with the regioselective and stereoselective synthesis of these compounds drive the innovation of novel catalytic systems and reaction conditions.

Recent advances in the synthesis of quinazolinones include the use of organocatalysis, microwave-assisted synthesis, and multicomponent reactions. nih.gov These methods often offer advantages in terms of efficiency, environmental friendliness, and the ability to tolerate a wide range of functional groups. nih.gov The development of synthetic routes to access complex polycyclic systems, such as pyrrolo[1,2-a]quinazolines, from quinazoline precursors showcases the progress in this area. researchgate.net Furthermore, the synthesis of substituted cyclohexanones itself has seen significant advancements, with new methods for their preparation being continually developed. google.comorganic-chemistry.org

Interdisciplinary Research Opportunities

The study of Cyclohexanone, 2-(4-quinazolinyl)- and its derivatives is inherently interdisciplinary, bridging the fields of organic chemistry, medicinal chemistry, pharmacology, and computational chemistry. The synthesis of these compounds requires expertise in synthetic organic chemistry, while the evaluation of their biological activity necessitates collaboration with pharmacologists and biologists.

The design of new therapeutic agents based on this scaffold often involves computational modeling and molecular docking studies to predict their binding affinity to biological targets. nih.gov This synergy between experimental and computational approaches accelerates the drug discovery process. Furthermore, the development of new materials with specific electronic or optical properties based on quinazoline-containing structures opens up opportunities for collaboration with materials scientists. The synthesis of indolizine (B1195054) derivatives, which are isomers of indole, and their π-expanded analogues for potential applications in organic electronics is an example of such interdisciplinary research. rsc.org

Opportunities for Further Computational and Mechanistic Studies

While significant progress has been made in the synthesis and biological evaluation of Cyclohexanone, 2-(4-quinazolinyl)- derivatives, there are still ample opportunities for further computational and mechanistic studies. Computational methods can be used to gain a deeper understanding of the structure-activity relationships of these compounds. For example, quantum chemical calculations can be employed to study the electronic properties of the molecules and their interactions with biological targets.

Mechanistic studies are crucial for understanding how these compounds exert their biological effects. For instance, detailed investigations into the mechanism of action of quinazoline-based enzyme inhibitors can provide valuable insights for the design of more potent and selective drugs. nih.govnih.gov Studies on the cyclooxygenase-2 inhibitory activity of indanone derivatives, which share a cyclic ketone motif with cyclohexanone, have provided insights into their mechanism of action. nih.gov Similarly, detailed mechanistic studies on the anticancer activity of 2,4-disubstituted quinazoline derivatives have elucidated their mode of action, providing a basis for further development. nih.gov

Q & A

Q. What are the common synthetic routes for Cyclohexanone, 2-(4-quinazolinyl)-, and how do reaction conditions influence product purity?

Methodological Answer :

- Synthetic Routes :

- Michael Addition : Utilize a double Michael addition between diamide and dibenzalacetones to construct the cyclohexanone backbone .

- Oxidation/Reduction : Cyclohexane oxidation (e.g., with KMnO₄) yields cyclohexanone intermediates, which can undergo substitution with quinazolinyl groups under controlled pH and temperature .

- Condition Optimization :

- Temperature : Elevated temperatures (80–100°C) improve reaction rates but may increase side products (e.g., over-oxidation).

- Catalysts : Acidic conditions (H₂SO₄) favor substitution, while basic conditions promote elimination .

- Purity Control : Monitor by HPLC or GC-MS; recrystallize using ethyl acetate/hexane mixtures .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of Cyclohexanone, 2-(4-quinazolinyl)- derivatives?

Methodological Answer :

Q. What are key considerations in designing purification protocols for Cyclohexanone, 2-(4-quinazolinyl)-?

Methodological Answer :

- Solvent Selection :

- Chromatography :

Advanced Research Questions

Q. How can multivariate statistical methods optimize reaction parameters for synthesizing Cyclohexanone, 2-(4-quinazolinyl)- derivatives?

Methodological Answer :

- Box-Behnken Design (BBD) :

- Variables : Temperature (X₁: 60–100°C), catalyst loading (X₂: 1–5 mol%), and solvent ratio (X₃: 1:1–1:3 v/v).

- Response Surface Analysis : Fit data to a quadratic model (e.g., Y = β₀ + ΣβᵢXᵢ + ΣβᵢⱼXᵢXⱼ) to predict optimal conditions .

- Validation : Confirm predicted yields (±5%) via triplicate experiments .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for Cyclohexanone, 2-(4-quinazolinyl)- analogs?

Methodological Answer :

- Metabolic Stability :

- Bioavailability :

- In Vivo Validation :

- Dose-response studies in murine models (e.g., 10–100 mg/kg) with LC-MS plasma monitoring .

Q. How does introducing electron-withdrawing groups (EWGs) at the quinazolinyl moiety affect electrochemical properties?

Methodological Answer :

- Cyclic Voltammetry (CV) :

- DFT Computations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.